molecular formula C38H44Cl2F2N2O7 B10752438 (3s-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl) piperidinium chloride hemihydrate

(3s-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl) piperidinium chloride hemihydrate

Cat. No.: B10752438
M. Wt: 749.7 g/mol
InChI Key: MQZOATSIFWSKKT-OASXIEIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A serotonin uptake inhibitor that is effective in the treatment of depression.

Properties

Molecular Formula

C38H44Cl2F2N2O7

Molecular Weight

749.7 g/mol

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidin-1-ium;dichloride;hydrate

InChI

InChI=1S/2C19H20FNO3.2ClH.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;;;/h2*1-6,9,14,17,21H,7-8,10-12H2;2*1H;1H2/t2*14-,17-;;;/m00.../s1

InChI Key

MQZOATSIFWSKKT-OASXIEIISA-N

Isomeric SMILES

C1C[NH2+]C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1C[NH2+]C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.[Cl-].[Cl-]

Canonical SMILES

C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1C[NH2+]CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.[Cl-].[Cl-]

Origin of Product

United States

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